molecular formula C20H21ClN4O3 B2431118 N-(5-chloro-2-cyanophenyl)-N'-({1-[(furan-2-yl)methyl]piperidin-4-yl}methyl)ethanediamide CAS No. 953230-14-3

N-(5-chloro-2-cyanophenyl)-N'-({1-[(furan-2-yl)methyl]piperidin-4-yl}methyl)ethanediamide

Cat. No.: B2431118
CAS No.: 953230-14-3
M. Wt: 400.86
InChI Key: KVWAIVYYYQLUFD-UHFFFAOYSA-N
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Description

N-(5-chloro-2-cyanophenyl)-N'-({1-[(furan-2-yl)methyl]piperidin-4-yl}methyl)ethanediamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a chlorinated phenyl ring, a cyanide group, a furan ring, and a piperidine ring, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-cyanophenyl)-N'-({1-[(furan-2-yl)methyl]piperidin-4-yl}methyl)ethanediamide typically involves multi-step organic reactions. The starting materials often include 5-chloro-2-cyanophenyl derivatives and furan-2-ylmethyl piperidine. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and environmentally friendly processes. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-cyanophenyl)-N'-({1-[(furan-2-yl)methyl]piperidin-4-yl}methyl)ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The chlorinated phenyl ring can undergo substitution reactions with different nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent choice, and reaction time are crucial for achieving the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted phenyl derivatives.

Scientific Research Applications

N-(5-chloro-2-cyanophenyl)-N'-({1-[(furan-2-yl)methyl]piperidin-4-yl}methyl)ethanediamide has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and kinetics.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical assays and studies of enzyme inhibition.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-cyanophenyl)-N'-({1-[(furan-2-yl)methyl]piperidin-4-yl}methyl)ethanediamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(5-chloro-2-cyanophenyl)-N'-({1-[(furan-2-yl)methyl]piperidin-4-yl}methyl)ethanediamide derivatives: These compounds share a similar core structure but differ in the substituents attached to the phenyl or piperidine rings.

    Other oxalamide derivatives: Compounds with different substituents on the oxalamide moiety, which may exhibit different chemical and biological properties.

Uniqueness

This compound is unique due to its combination of functional groups and structural features. This uniqueness allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

N'-(5-chloro-2-cyanophenyl)-N-[[1-(furan-2-ylmethyl)piperidin-4-yl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21ClN4O3/c21-16-4-3-15(11-22)18(10-16)24-20(27)19(26)23-12-14-5-7-25(8-6-14)13-17-2-1-9-28-17/h1-4,9-10,14H,5-8,12-13H2,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVWAIVYYYQLUFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C(=O)NC2=C(C=CC(=C2)Cl)C#N)CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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